Cas no 134031-25-7 ((2,4-Dichloropyridin-3-yl)(phenyl)methanone)

(2,4-Dichloropyridin-3-yl)(phenyl)methanone is a chlorinated pyridine derivative with a phenyl ketone functional group, serving as a versatile intermediate in organic synthesis. Its distinct structure, featuring electron-withdrawing chlorine substituents, enhances reactivity in cross-coupling reactions, nucleophilic substitutions, and heterocyclic transformations. The compound is particularly valuable in pharmaceutical and agrochemical research, where it contributes to the development of bioactive molecules. High purity and stability under controlled conditions ensure consistent performance in synthetic applications. Its well-defined molecular framework also facilitates precise modifications, making it a preferred choice for constructing complex scaffolds in medicinal chemistry and material science.
(2,4-Dichloropyridin-3-yl)(phenyl)methanone structure
134031-25-7 structure
Product Name:(2,4-Dichloropyridin-3-yl)(phenyl)methanone
CAS No:134031-25-7
MF:C12H7Cl2NO
MW:252.096081018448
MDL:MFCD11109862
CID:824715
PubChem ID:15053987
Update Time:2025-10-17

(2,4-Dichloropyridin-3-yl)(phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (2,4-Dichloropyridin-3-yl)(phenyl)methanone
    • (2,4-dichloropyridin-3-yl)-phenylmethanone
    • 3-benzoyl-2,4-dichloropyridine
    • DTXSID60567609
    • F90141
    • CS-0337754
    • SCHEMBL18085457
    • 134031-25-7
    • AKOS015898950
    • MDL: MFCD11109862
    • Inchi: 1S/C12H7Cl2NO/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7H
    • InChI Key: MXMUPWBBSLEKBP-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C(C=1C(C1C=CC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 250.99000
  • Monoisotopic Mass: 250.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 3.61940

(2,4-Dichloropyridin-3-yl)(phenyl)methanone Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(2,4-Dichloropyridin-3-yl)(phenyl)methanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:134031-25-7)(2,4-Dichloropyridin-3-yl)(phenyl)methanone
Order Number:A806720
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):202.0
Email:sales@amadischem.com

Additional information on (2,4-Dichloropyridin-3-yl)(phenyl)methanone

(2,4-Dichloropyridin-3-yl)(phenyl)methanone: A Comprehensive Overview

The compound with CAS No. 134031-25-7, commonly referred to as (2,4-Dichloropyridin-3-yl)(phenyl)methanone, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structure and potential applications in various industries. In this article, we will delve into its chemical properties, synthesis methods, applications, and recent research advancements.

Chemical Structure and Properties

(2,4-Dichloropyridin-3-yl)(phenyl)methanone consists of a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions, a phenyl group attached to the 3 position via a methanone linkage. This structure imparts unique electronic properties to the molecule. The compound exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, making it suitable for various chemical reactions.

Recent studies have explored the electronic properties of (2,4-Dichloropyridin-3-yl)(phenyl)methanone, particularly its ability to act as an electron-deficient aromatic system. This characteristic makes it a promising candidate for use in π–π interactions and supramolecular chemistry. Researchers have also investigated its fluorescence properties under UV light, which could find applications in sensing and imaging technologies.

Synthesis Methods

The synthesis of (2,4-Dichloropyridin-3-yl)(phenyl)methanone involves several steps, typically starting with the preparation of the dichloropyridine derivative. One common approach involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced onto the pyridine ring. Recent advancements have focused on optimizing this process to improve yield and efficiency. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high purity levels.

Another method involves the coupling reaction between chloropyridine derivatives and phenyl groups under specific catalytic conditions. This approach leverages transition metal catalysts such as palladium or nickel to facilitate bond formation. Researchers have also explored green chemistry methods, including solvent-free reactions and biocatalytic pathways, to synthesize this compound in an environmentally friendly manner.

Applications in Industry

(2,4-Dichloropyridin-3-yl)(phenyl)methanone finds applications in several industrial sectors due to its versatile chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential anti-inflammatory and antitumor activities. Recent studies have highlighted its role in drug design targeting specific protein kinases involved in cancer progression.

In agriculture, this compound has been evaluated for its pesticidal properties. Its ability to inhibit key enzymes in pest metabolism makes it a candidate for developing eco-friendly pesticides. Additionally, it has shown promise in polymer chemistry as a building block for advanced materials with tailored electronic properties.

Safety and Handling

While (2,4-Dichloropyridin-3-yl)(phenyl)methanone is not classified as a hazardous substance under current regulations, proper handling procedures are recommended to ensure safety in industrial settings. It is important to handle this compound in well ventilated areas and use appropriate personal protective equipment (PPE) such as gloves and goggles.

Recent research has also focused on understanding the environmental impact of this compound. Studies indicate that it undergoes rapid degradation under sunlight exposure, reducing its persistence in natural ecosystems. This property aligns with global efforts to develop sustainable chemical products that minimize environmental footprint.

Future Prospects

The future of (2,4-Dichloropyridin-3-yl)(phenyl)methanone looks promising as researchers continue to explore its potential applications across diverse fields. Ongoing studies aim to enhance its bioavailability for pharmaceutical uses while maintaining its stability during storage and transportation.

In conclusion, (2,4-Dichloropyridin-3-yl)(phenyl)methanone stands out as a versatile compound with significant potential in modern chemistry. Its unique structure combined with recent advancements in synthesis and application techniques positions it as a valuable asset for future innovations across multiple industries.

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Amadis Chemical Company Limited
(CAS:134031-25-7)(2,4-Dichloropyridin-3-yl)(phenyl)methanone
A806720
Purity:99%
Quantity:1g
Price ($):202.0
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